molecular formula C8H12F2N4O3 B2589457 3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propan-1-amine CAS No. 1855945-09-3

3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propan-1-amine

Cat. No.: B2589457
CAS No.: 1855945-09-3
M. Wt: 250.206
InChI Key: TZEFRFQWACGGJT-UHFFFAOYSA-N
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Description

3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propan-1-amine is a chemical compound with the molecular formula C8H12F2N4O3 and a molecular weight of 250.2027 . This compound is characterized by the presence of a pyrazole ring substituted with a difluoroethoxy group and a nitro group, along with a propan-1-amine side chain.

Preparation Methods

The synthesis of 3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents.

    Introduction of the difluoroethoxy group: This step is achieved through nucleophilic substitution reactions, where the pyrazole ring is treated with a difluoroethoxy-containing reagent under basic conditions.

    Attachment of the propan-1-amine side chain:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors and other advanced technologies to scale up the synthesis.

Chemical Reactions Analysis

3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or other oxidized products.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as sodium borohydride, resulting in the formation of the corresponding amine.

    Substitution: The difluoroethoxy group can undergo nucleophilic substitution reactions with nucleophiles such as thiols, amines, or alkoxides, leading to the formation of various substituted derivatives.

    Addition: The compound can participate in addition reactions with electrophiles, such as halogens or alkylating agents, to form addition products.

Scientific Research Applications

3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propan-1-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in biochemical studies to investigate the effects of difluoroethoxy and nitro-substituted pyrazole derivatives on biological systems.

    Medicine: The compound is explored for its potential therapeutic properties, including its activity as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance.

Mechanism of Action

The mechanism of action of 3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethoxy and nitro groups play a crucial role in modulating the compound’s binding affinity and selectivity towards these targets. The propan-1-amine side chain may also contribute to the compound’s overall activity by influencing its solubility, stability, and cellular uptake.

Comparison with Similar Compounds

3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propan-1-amine can be compared with other similar compounds, such as:

    3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propan-2-amine: This compound differs by the position of the amine group on the propan chain, which may affect its chemical reactivity and biological activity.

    3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]butan-1-amine: This compound has an extended alkyl chain, which may influence its physical properties and interactions with molecular targets.

    3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propan-1-ol:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be leveraged in various scientific and industrial applications.

Properties

IUPAC Name

3-[3-(2,2-difluoroethoxy)-4-nitropyrazol-1-yl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2N4O3/c9-7(10)5-17-8-6(14(15)16)4-13(12-8)3-1-2-11/h4,7H,1-3,5,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZEFRFQWACGGJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CCCN)OCC(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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